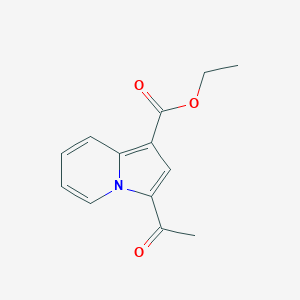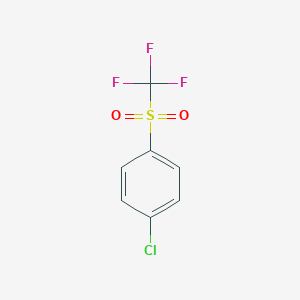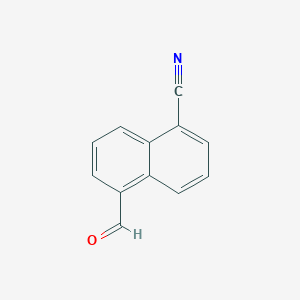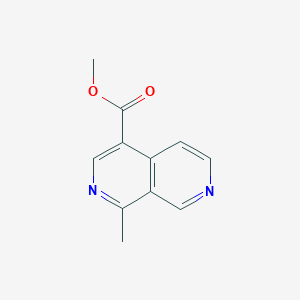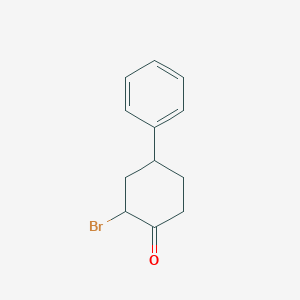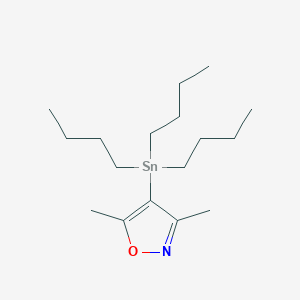
8-Nitro-7-quinolinecarboxaldehyde
Vue d'ensemble
Description
8-Nitro-7-quinolinecarboxaldehyde is a chemical compound with the molecular formula C10H6N2O3 .
Molecular Structure Analysis
The molecular structure of 8-Nitro-7-quinolinecarboxaldehyde is based on its molecular formula, C10H6N2O3 .Physical And Chemical Properties Analysis
8-Nitro-7-quinolinecarboxaldehyde is a solid at room temperature . It has a molecular weight of 202.17 .Applications De Recherche Scientifique
Organic Chemistry Applications
8-Nitro-7-quinolinecarboxaldehyde derivatives participate in unique chemical reactions that are essential for developing novel organic synthesis methods. For instance, 2-Quinolinecarboxaldehyde has been studied for its participation in the Henry reaction, leading to unexpected ketone products rather than the anticipated nitroalkene due to the elimination of nitrous acid. This reaction's unusual outcome highlights the potential of quinoline derivatives in synthetic organic chemistry, offering pathways to novel compounds (Nomland & Hills, 2008).
Materials Science and Corrosion Inhibition
In the field of materials science, derivatives of 8-Nitro-7-quinolinecarboxaldehyde, such as 8-hydroxy-7-quinolinecarboxaldehyde, have been explored for their corrosion inhibition properties on C-steel surfaces. These compounds have shown significant effectiveness as "green" inhibitors, potentially offering environmentally friendly solutions for corrosion protection. The studies leverage electrochemical techniques to assess the performance of these derivatives, indicating their utility in extending the lifespan of metals in corrosive environments (Eldesoky & Nozha, 2017).
Medicinal Chemistry and Biological Applications
Quinoline derivatives, including those related to 8-Nitro-7-quinolinecarboxaldehyde, have been extensively studied for their biological activities. Research has focused on their potential anticancer properties, with specific functionalizations of quinoline derivatives showing varying degrees of cytotoxicity against cancer cell lines. This indicates the potential of these compounds in developing new anticancer agents, with the functionalization approach offering a way to tailor their biological activities (Hami & Zibaseresht, 2017).
Photocleavage and Surface Modification
Quinolinecarboxaldehyde derivatives have also found applications in photochemical cleavage reactions, offering tools for bioorganic chemistry and medicinal chemistry. The introduction of specific groups, such as halogens or nitro groups, into quinoline derivatives can enhance their photoreactive properties. These capabilities make them suitable for applications requiring precise control over molecular cleavage under light irradiation, providing a pathway for developing novel photoresponsive materials (Ariyasu et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
8-nitroquinoline-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3/c13-6-8-4-3-7-2-1-5-11-9(7)10(8)12(14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYVBVWBGRTQJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C=O)[N+](=O)[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472154 | |
| Record name | 8-Nitro-7-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitro-7-quinolinecarboxaldehyde | |
CAS RN |
101327-87-1 | |
| Record name | 8-Nitro-7-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Nitro-7-quinolinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

